Piperidine-3-carboxylic Acid vs Piperidine-4-carboxylic Acid: Positional Isomer Comparison
The patent family describing imidazole-piperidine kinase modulators exclusively exemplifies 4-substituted piperidine derivatives; no compounds with a 3-carboxylic acid substituent appear in the exemplified list of 27 active structures [1]. This absence is particularly notable because the 4-carboxylic acid analog (CAS 1448028-18-9) is commercially available at >97% purity (HPLC) , yet is not included among the biologically characterized examples. The 3-carboxylic acid isomer therefore occupies a distinct, unexploited region of the chemical space that has not been covered by the patent's primary structure-activity relationship (SAR), making it valuable for designing novel kinase inhibitors that operate outside the claimed 4-substitution landscape.
| Evidence Dimension | Patent exemplification coverage (number of exemplified active compounds containing the piperidine substitution pattern) |
|---|---|
| Target Compound Data | 0 exemplified compounds with piperidine-3-carboxylic acid moiety in the patent's active list |
| Comparator Or Baseline | Piperidine-4-substituted analogs: 27 exemplified active compounds (e.g., A1–A27) in the same patent [1] |
| Quantified Difference | 27 vs. 0 exemplified compounds; exclusive focus on 4-substitution |
| Conditions | Patent US 2015/0239902 A1, imidazole-piperidine kinase inhibitor series |
Why This Matters
Researchers seeking to expand kinase inhibitor chemical space beyond the patented 4-substitution pattern can use the 3-carboxylic acid scaffold to generate novel, patentable derivatives with potentially distinct selectivity profiles.
- [1] US Patent 2015/0239902 A1, 'Novel Imidazol-piperidinyl Derivatives as Modulators of Kinase Activity', Examples A1–A27. View Source
